molecular formula C20H24N6O2S B2656164 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013818-88-6

3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2656164
CAS No.: 1013818-88-6
M. Wt: 412.51
InChI Key: IWZBSWUZOTXGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with various functional groups

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-4-5-16(2)18(14-15)29(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-17(3)23-26/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZBSWUZOTXGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Core: Starting from a suitable pyridazine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides under basic conditions.

    Final Functionalization: The pyrazole ring is introduced through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonyl group or the nitrogen-containing rings.

    Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but could include various oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups that can interact with biological targets.

    Biochemical Research: As a probe or inhibitor in enzymatic studies.

Industry

    Chemical Industry: As an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: For the development of new therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific application but generally involves:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: The compound might modulate biochemical pathways by binding to active sites or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazine: Lacks the pyrazole ring.

    6-(3-Methyl-1H-pyrazol-1-yl)pyridazine: Lacks the piperazine and sulfonyl groups.

Uniqueness

    Functional Diversity: The combination of sulfonyl, piperazine, and pyrazole groups makes it unique.

    Its structure suggests diverse applications in various fields.

Biological Activity

The compound 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has gained attention for its potential biological activities. Its structure features a pyridazine core, a sulfonyl group, and a piperazine moiety, which may contribute to its interaction with various biological targets. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Synthesis

The IUPAC name of the compound indicates its complex structure, which includes:

  • A pyridazine ring as the core structure.
  • A sulfonyl group derived from 2,5-dimethylphenyl.
  • A piperazine ring that may interact with neurotransmitter receptors.

The synthesis typically involves multi-step organic reactions, including cyclization to form the pyridazine core and subsequent substitution reactions to introduce the sulfonyl and piperazine groups.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazoline and thiazolidinones have shown promising activity against various cancer cell lines. The mechanism often involves induction of apoptosis or cell cycle arrest in cancer cells.

CompoundGI₅₀ (μM)Targeted Cancer Type
4d2.12Leukemia
4f1.64Leukemia

These findings suggest that the incorporation of a pyrazole moiety may enhance the anticancer activity of related compounds .

Anticonvulsant Activity

The piperazine group in this compound may also provide anticonvulsant properties. Similar compounds have been evaluated for their ability to protect against seizures in animal models. For example, certain thiazole-linked compounds demonstrated effective seizure protection in electroshock tests, indicating a potential for similar activity in our compound .

The proposed mechanism of action for this compound involves:

  • Interaction with neurotransmitter receptors: The piperazine moiety is known to modulate neurotransmitter pathways, which may lead to therapeutic effects in neurological disorders.
  • Inhibition of specific enzymes: The sulfonyl group can enhance binding affinity to various enzymes or receptors, potentially leading to altered enzymatic activity and downstream signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazoline Derivatives: A series of pyrazoline derivatives were synthesized and tested for anticancer activity. Compounds showed varying levels of efficacy against leukemia cell lines, with some achieving GI₅₀ values below 5 μM .
  • Anticonvulsant Screening: Compounds similar in structure were screened for anticonvulsant effects using animal models. Results indicated that modifications to the phenyl and piperazine groups significantly influenced activity levels .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this pyridazine derivative?

A factorial Design of Experiments (DoE) approach is critical to minimize trial-and-error inefficiencies. Statistical methods like response surface methodology can systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading) to identify optimal conditions . For example, fractional factorial designs reduce the number of experiments while accounting for interactions between variables. Post-synthesis, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) should validate structural integrity .

Q. How can researchers characterize the regioselectivity of the pyridazine and pyrazole moieties during synthesis?

X-ray crystallography is the gold standard for confirming regiochemistry, as seen in structurally related pyridazine derivatives . If crystalline samples are unavailable, Nuclear Overhauser Effect (NOE) NMR experiments can differentiate substituent positions by analyzing spatial proximities. Computational tools like Density Functional Theory (DFT) may predict regioselectivity trends based on electron density maps .

Q. What safety protocols are essential for handling sulfonylpiperazine intermediates?

Pyrophoric or moisture-sensitive intermediates require inert atmospheres (argon/glovebox) and rigorous personal protective equipment (PPE). Safety Data Sheets (SDS) for analogous compounds emphasize avoiding ignition sources (e.g., sparks, open flames) and ensuring proper ventilation due to potential exothermic decomposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and guide structural modifications?

Quantum chemical calculations (e.g., transition state modeling) combined with molecular docking simulations can map interactions with biological targets (e.g., enzymes, receptors). For instance, pyridazine derivatives with sulfonylpiperazine groups show antiplatelet activity by binding to thrombin receptors; docking studies using AutoDock Vina or Schrödinger Suite can prioritize analogs with enhanced affinity . Machine learning models trained on ICReDD’s reaction databases may further accelerate lead optimization .

Q. What methodologies resolve contradictions in reported biological activity data for pyridazine derivatives?

Contradictions often arise from assay variability (e.g., cell line differences, concentration thresholds). A meta-analysis of literature data, stratified by experimental conditions, can identify outliers. Confirmatory studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) are essential .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?

Systematic substituent variation at the 3-methylpyrazole and 2,5-dimethylphenylsulfonyl groups can elucidate SAR. For example:

  • Lipophilicity : Replace methyl groups with trifluoromethyl to enhance metabolic stability.
  • Solubility : Introduce polar substituents (e.g., hydroxyl, amine) on the pyridazine ring.
    In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) should validate modifications .

Q. What advanced analytical techniques quantify trace impurities in bulk samples?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a limit of detection (LOD) <0.1% is ideal for identifying genotoxic impurities. High-Performance Liquid Chromatography (HPLC) coupled with charged aerosol detection (CAD) quantifies non-UV-active byproducts. Method validation should follow ICH Q2(R1) guidelines .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar piperazine-pyridazine hybrids?

Yield variability often stems from unoptimized workup procedures or unaccounted side reactions (e.g., sulfonamide hydrolysis). Kinetic studies using in-situ FTIR or ReactIR can monitor reaction progress in real time, identifying intermediates that may degrade during isolation. Reproducibility can be improved by adopting flow chemistry systems for precise control of residence time and mixing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.